molecular formula C26H35N5O3S B2735402 Ethyl 4-(1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-amido)piperidine-1-carboxylate CAS No. 1116045-48-7

Ethyl 4-(1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-amido)piperidine-1-carboxylate

Cat. No.: B2735402
CAS No.: 1116045-48-7
M. Wt: 497.66
InChI Key: HWYXJLKBMKNWRI-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core linked to a pyrimidin-4-yl group substituted with a (2,5-dimethylphenyl)sulfanyl moiety. The ethyl carboxylate group at the 1-position of the second piperidine ring enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-[[1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]piperidine-4-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O3S/c1-4-34-26(33)31-13-9-21(10-14-31)29-25(32)20-7-11-30(12-8-20)23-16-24(28-17-27-23)35-22-15-18(2)5-6-19(22)3/h5-6,15-17,20-21H,4,7-14H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYXJLKBMKNWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2CCN(CC2)C3=CC(=NC=N3)SC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-amido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Piperidine Moiety: The piperidine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by a piperidine derivative.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where the quinoline core is reacted with a methoxyphenyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Key Reaction Steps and Mechanisms

The synthesis of this compound involves multiple critical transformations, including nucleophilic aromatic substitution (SNAr) , amide bond formation , and piperidine ring functionalization . Below is a breakdown of the most relevant steps inferred from analogous syntheses in the literature:

Piperidine Ring Functionalization

The piperidine rings are likely functionalized through alkylation or amide bond formation . For instance, in analogous systems, piperazine or piperidine derivatives are coupled to aromatic rings via SNAr or alkylation (e.g., using Grignard reagents or nucleophilic aromatic substitution) . The amide linkage between the two piperidine rings may involve carbodiimide coupling (e.g., EDC/HOBt) or amide bond formation using activated esters .

Ethyl Ester Formation

The ethyl ester moiety could be introduced via esterification of a carboxylic acid group. In related syntheses, esters are formed using reagents like ethanol and acid catalysts (e.g., H2SO4) . Alternatively, ester groups may be retained during subsequent transformations (e.g., hydrogenation or deprotection steps) .

Reaction Data and Research Findings

Step Reaction Type Reagents/Conditions Yield Key References
1. Pyrimidine SNArNucleophilic substitutionHalopyrimidine (e.g., 6-chloropyrimidine), piperazine derivative, base (e.g., K2CO3)High
2. Thiophenol couplingSulfanylation(2,5-Dimethylphenyl)thiophenol, catalytic Cu/Pd, solvent (e.g., DMF)Moderate
3. Piperidine alkylationNucleophilic substitutionPiperidine, alkylating agent (e.g., Grignard reagent), solvent (e.g., THF)Variable
4. Amide bond formationCarbodiimide couplingEDC/HOBt, amine (piperidine), carboxylate (ethyl ester), DMFHigh
5. Ester retentionAcid catalysisEthanol, H2SO4, refluxHigh

Research Insights and Challenges

  • SNAr Efficiency : The success of the pyrimidine substitution depends on electron-withdrawing groups (e.g., nitro, chloro) to activate the aromatic ring, enabling nucleophilic attack by piperidine derivatives .

  • Stereoselectivity : In systems requiring chiral centers (e.g., piperidine substituents), chiral phase-transfer catalysts or resolution techniques (e.g., tartaric acid derivatives) may be employed to achieve high enantiomeric excess .

  • Scalability : Industrial-scale syntheses often prioritize solvent optimization (e.g., ethanol vs. dichloromethane) and avoidance of costly reagents (e.g., Grignard reagents) .

Mechanistic Considerations

The synthesis likely proceeds through sequential functionalization of the pyrimidine core, followed by coupling to piperidine derivatives. Key intermediates may include:

  • Halopyrimidine (e.g., 6-chloropyrimidine) → piperidine-substituted pyrimidine (via SNAr).

  • Thiophenol coupling to introduce the sulfanyl group.

  • Amide bond formation between the two piperidine rings.

  • Ester retention or hydrolysis depending on the desired product.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives in cancer treatment. Ethyl 4-(1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-amido)piperidine-1-carboxylate may exhibit similar properties due to its structural features. Pyrimidine-based compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

Compounds with piperidine and pyrimidine structures are known for their ability to inhibit key enzymes involved in metabolic pathways. This compound could be evaluated for its inhibitory effects on enzymes such as acetylcholinesterase and urease, which are relevant in the treatment of conditions like Alzheimer's disease and urinary tract infections respectively .

Neuroprotective Effects

The compound may also have neuroprotective properties, similar to other piperidine derivatives that have shown promise in treating neurodegenerative diseases like Parkinson's disease. Research indicates that certain derivatives can protect neurons from oxidative stress and apoptosis . Thus, this compound could be investigated for its potential role in neuroprotection.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds similar to this compound:

StudyFindings
Study on Pyrimidine Derivatives Demonstrated anticancer activity against various cancer cell lines with IC50 values indicating effective dose ranges.
Enzyme Inhibition Analysis Identified significant inhibition of acetylcholinesterase activity by related piperidine compounds.
Neuroprotective Potential Showed protective effects against neuronal damage in vitro, suggesting further exploration for therapeutic use in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Ethyl 4-(1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-amido)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies and biochemical assays are often used to elucidate the precise mechanism of action and identify the key molecular targets involved.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Compound A (Ethyl 4-({[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}amino)-1-piperidinecarboxylate) []

  • Key Difference : Replaces the (2,5-dimethylphenyl)sulfanyl group with a benzofuropyrimidine heterocycle.
  • This modification may reduce metabolic stability compared to the dimethylphenylsulfanyl group, which is smaller and less prone to oxidative degradation.

Compound B (Ethyl 1-(4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate) []

  • Key Differences :
    • Substitutes the pyrimidine’s sulfanyl group with a trifluoromethyl (-CF₃) group.
    • Introduces a 1,5-dimethylpyrazole substituent.
  • Implications : The -CF₃ group enhances electronegativity and metabolic stability, while the pyrazole ring may improve selectivity for enzymes with polar active sites. These features suggest Compound B could exhibit higher bioavailability and target specificity compared to the target compound.

Variations in Piperidine Substituents

Compound C (Ethyl 4-((4-chlorophenyl)sulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate) []

  • Key Differences :
    • Replaces the piperidine-4-amido linkage with a sulfonyl (-SO₂) group.
    • Adds a 4-methylbenzyl group.
  • The benzyl substitution may enhance binding to aromatic-rich protein domains, contrasting with the target compound’s dimethylphenylsulfanyl group.

Functional Group Modifications

Compound D (1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide) []

  • Key Difference : Substitutes the ethyl carboxylate with a carboxamide linked to a 2-ethoxyphenylmethyl group.
  • Implications: The carboxamide group may reduce esterase-mediated metabolism, prolonging half-life.

Structural Similarity vs. Functional Correlation

  • highlights that structurally similar compounds (Tanimoto coefficient >0.85) share significantly similar gene expression profiles only 20% of the time . This underscores the importance of minor substituent changes. For example, replacing sulfanyl (-S-) with sulfonyl (-SO₂-) in Compound C drastically alters electronic properties, affecting reactivity and target interactions.

Biological Activity

Ethyl 4-(1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-amido)piperidine-1-carboxylate, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is categorized under piperidine derivatives, which are known for their diverse biological activities. The structural formula can be denoted as follows:

  • Chemical Name : this compound
  • CAS Number : 1116045-48-7
  • Molecular Formula : C₁₈H₂₃N₅O₂S

Biological Activity Overview

Research indicates that piperidine derivatives exhibit a broad spectrum of pharmacological activities, including:

  • Anticancer Activity : Compounds similar to this compound have shown significant inhibitory effects on tumor cell growth. For instance, studies have highlighted the ability of structurally related compounds to modulate key signaling pathways involved in cancer progression, particularly the PI3K-AKT-mTOR pathway .

Table 1: Summary of Biological Activities

Activity TypeReference StudiesObserved Effects
Anticancer , Inhibition of tumor growth in various cell lines
Antimicrobial Activity against bacterial strains
Anti-inflammatory Reduction in inflammatory markers
Neuroprotective Potential effects on neurodegenerative diseases

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Kinase Inhibition : Many piperidine derivatives act as inhibitors of specific kinases involved in cancer cell proliferation. The compound may exhibit selectivity towards certain kinases, enhancing its therapeutic index .
  • Enzyme Interaction : The compound has shown potential in modulating enzyme activities associated with inflammation and cancer progression. For instance, inhibition of dihydrofolate reductase (DHFR) has been noted in related compounds .
  • Neuroprotective Mechanisms : Some studies suggest that piperidine derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating their potential use in treating neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study on a series of piperidine derivatives demonstrated their efficacy against various human cancer cell lines with IC50 values in the low micromolar range. These findings support the hypothesis that modifications to the piperidine structure can enhance anticancer activity .
  • Another investigation highlighted the antimicrobial properties of piperidine derivatives against Gram-positive and Gram-negative bacteria. This suggests a broad-spectrum potential for this compound in infectious disease management .

Q & A

Q. What are the key considerations for synthesizing Ethyl 4-(1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-amido)piperidine-1-carboxylate?

Methodological Answer :

  • Reaction Optimization : Use a stepwise approach, starting with the formation of the pyrimidine-thioether intermediate via nucleophilic aromatic substitution (e.g., substituting a halogen on pyrimidine with 2,5-dimethylphenylsulfanyl). Ensure anhydrous conditions and catalytic bases like triethylamine.
  • Piperidine Coupling : Employ carbodiimide-mediated amide coupling (e.g., EDC/HOBt) between the pyrimidine intermediate and piperidine-4-carboxylic acid derivatives. Monitor reaction progress via TLC or HPLC .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC (e.g., methanol/buffer mobile phase as in ). Confirm purity (>95%) via NMR and LC-MS.

Q. How can researchers verify the structural integrity of this compound?

Methodological Answer :

  • Spectroscopic Analysis :
    • NMR : Compare ¹H/¹³C NMR spectra with analogs like Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate (e.g., δ ~4.1 ppm for ester -COOCH₂CH₃) .
    • Mass Spectrometry : Confirm molecular ion [M+H]⁺ using high-resolution MS (HRMS).
  • Chromatographic Validation : Use HPLC with a C18 column and mobile phase (methanol:sodium acetate buffer, pH 4.6, 65:35 v/v) to assess purity .

Q. What safety protocols are critical during handling?

Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile reagents.
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.
  • Emergency Response : Follow protocols for chemical spills (e.g., P301-P310 for ingestion/contact) and ensure access to SDS documentation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for sulfanylpyrimidine formation. Identify energetically favorable pathways (e.g., B3LYP/6-31G* level).
  • Reaction Path Search : Apply algorithms like the Artificial Force Induced Reaction (AFIR) method to explore alternative routes (e.g., solvent effects on amide coupling efficiency) .
  • Machine Learning : Train models on reaction yield datasets (e.g., temperature, solvent polarity) to predict optimal conditions .

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer :

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) with positive controls.
  • Metabolite Interference : Use LC-MS/MS to detect degradation products or metabolites that may skew results (e.g., ester hydrolysis to carboxylic acid derivatives) .
  • Statistical Analysis : Apply ANOVA or Bayesian inference to assess significance of outliers in dose-response curves .

Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?

Methodological Answer :

  • Analog Synthesis : Modify the 2,5-dimethylphenylsulfanyl group (e.g., replace with 4-fluorophenylsulfonyl) to test electronic effects on target binding .
  • Crystallography : Co-crystallize the compound with its target protein (e.g., kinases) to identify key hydrogen bonds or π-π interactions.
  • Free-Energy Perturbation (FEP) : Simulate binding affinities of analogs using molecular dynamics to prioritize synthesis .

Q. How to design scalable reactors for multi-gram synthesis?

Methodological Answer :

  • Flow Chemistry : Use continuous-flow reactors to improve heat/mass transfer during exothermic steps (e.g., amide coupling). Optimize residence time via computational fluid dynamics (CFD) .
  • Process Analytical Technology (PAT) : Integrate in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

Q. What methodologies ensure robust data management in collaborative studies?

Methodological Answer :

  • Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to track raw spectra, chromatograms, and reaction conditions.
  • Blockchain Validation : Implement timestamped data entries to prevent tampering and ensure reproducibility .
  • Metadata Tagging : Annotate datasets with keywords (e.g., "piperidine-carboxylate derivatives") for cross-study retrieval .

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